2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone
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Overview
Description
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone is an organic compound characterized by the presence of phenylsulfonyl groups attached to a furan ring and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone typically involves the reaction of phenylsulfonyl chloride with a furan derivative under controlled conditions. One common method is the photoredox-catalyzed cascade annulation, where methyl (2-(phenylethynyl)phenyl)sulfanes react with sulfonyl chlorides to form the desired product . The reaction is carried out at ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxaziridines, leading to the formation of α-hydroxy ketones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxaziridines are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: α-Hydroxy ketones
Reduction: Sulfides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone is unique due to its dual phenylsulfonyl groups and furan ring structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form stable products further enhances its utility in research and industrial settings.
Properties
Molecular Formula |
C18H14O6S2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-[5-(benzenesulfonyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C18H14O6S2/c19-16(13-25(20,21)14-7-3-1-4-8-14)17-11-12-18(24-17)26(22,23)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
SLUBWCREKAIMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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